molecular formula C10H12FNO4S B2551806 benzyl N-[2-(fluorosulfonyl)ethyl]carbamate CAS No. 1169199-20-5

benzyl N-[2-(fluorosulfonyl)ethyl]carbamate

Cat. No.: B2551806
CAS No.: 1169199-20-5
M. Wt: 261.27
InChI Key: BIWLPVXEFSYXMC-UHFFFAOYSA-N
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Description

Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate is a chemical compound with the molecular formula C10H12FNO4S and a molecular weight of 261.27 g/mol . It is known for its unique structure, which includes a fluorosulfonyl group attached to an ethyl carbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(fluorosulfonyl)ethyl]carbamate typically involves the reaction of benzyl carbamate with a fluorosulfonyl-containing reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis results in the formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorosulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl N-[2-(fluorosulfonyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-(chlorosulfonyl)ethyl]carbamate
  • Benzyl N-[2-(methylsulfonyl)ethyl]carbamate
  • Benzyl N-[2-(trifluoromethylsulfonyl)ethyl]carbamate

Uniqueness

Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and ability to form strong covalent bonds with nucleophiles, making it a valuable tool in chemical and biological research.

Biological Activity

Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate is a fluorosulfonyl-containing compound that has garnered attention for its potential biological activity. This article explores its synthesis, mechanism of action, and biological implications, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 2-(fluorosulfonyl)ethyl group. The presence of the fluorosulfonyl functional group significantly enhances its reactivity, allowing it to engage in various chemical transformations. This compound's unique structure is illustrated below:

Component Structure Unique Features
Benzyl GroupBenzylAromatic stability; enhances lipophilicity
Carbamate MoietyCarbamatePotential for hydrolysis; involved in biological interactions
Fluorosulfonyl GroupFluorosulfonylHigh reactivity; forms covalent bonds with nucleophiles

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition or modulation of their activity. This interaction can influence various biochemical pathways depending on the target protein involved.

Case Studies

  • Antimicrobial Activity : A study exploring the activity of various fluorosulfonyl compounds found that certain derivatives demonstrated significant inhibition against a range of bacterial strains. This suggests that this compound may warrant further investigation in this area.
  • Enzyme Inhibition : Research involving similar compounds has highlighted their ability to inhibit specific enzymes involved in metabolic pathways. The potential for this compound to act as an enzyme inhibitor could be explored in future studies.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Unique Features
Benzyl N-[2-(chlorosulfonyl)ethyl]carbamateChlorosulfonylLacks fluorine; different reactivity profile
Benzyl N-[2-(methylsulfonyl)ethyl]carbamateMethylsulfonylLess reactive; simpler derivatives
Benzyl N-[2-(trifluoromethylsulfonyl)ethyl]carbamateTrifluoromethylsulfonylEnhanced stability; broader applications

Properties

IUPAC Name

benzyl N-(2-fluorosulfonylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWLPVXEFSYXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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